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Compound of Interest

Compound Name: 2-Cyclohexylidenecyclohexanone

Cat. No.: B092620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclohexylidenecyclohexanone (CAS No. 1011-12-7), a key intermediate in various

chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, offering insights into its structural features.

This document is intended to serve as a valuable resource for researchers in organic synthesis,

medicinal chemistry, and drug development.

Molecular Structure and Properties
2-Cyclohexylidenecyclohexanone is an α,β-unsaturated ketone with the molecular formula

C₁₂H₁₈O and a molecular weight of 178.27 g/mol .[1][2] Its structure, featuring a

cyclohexylidene group attached to a cyclohexanone ring, gives rise to its characteristic

spectroscopic properties.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 2-Cyclohexylidenecyclohexanone are summarized

below.
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¹H NMR Spectroscopy
While a publicly available, experimentally validated ¹H NMR spectrum with full peak

assignments is not readily available in the searched literature, predicted data suggests that the

protons on the α-carbons to the carbonyl group are expected to appear in the range of 2.0-2.5

ppm. The remaining methylene protons of the cyclohexyl rings would likely produce a complex

multiplet in the upfield region of the spectrum.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The experimental data for 2-Cyclohexylidenecyclohexanone is presented in Table

1.

Table 1: ¹³C NMR Spectroscopic Data for 2-Cyclohexylidenecyclohexanone

Chemical Shift (δ) ppm Assignment

200.5 C=O (Carbonyl)

149.8 C=C (Quaternary)

125.7 C=C (Quaternary)

38.6 CH₂

31.8 CH₂

28.8 CH₂

28.3 CH₂

26.9 CH₂

25.0 CH₂

23.2 CH₂

Note: Specific assignments for the individual CH₂ peaks may vary and would require further 2D

NMR analysis for definitive confirmation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b092620?utm_src=pdf-body
https://www.benchchem.com/product/b092620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Cyclohexylidenecyclohexanone exhibits characteristic absorption bands for an

α,β-unsaturated ketone.

Table 2: Infrared (IR) Spectroscopic Data for 2-Cyclohexylidenecyclohexanone

Wavenumber (cm⁻¹) Assignment Intensity

~2930 C-H Stretch (Aliphatic) Strong

~2855 C-H Stretch (Aliphatic) Strong

~1685
C=O Stretch (α,β-unsaturated

Ketone)
Strong

~1615 C=C Stretch (Alkene) Medium

~1450 C-H Bend (Methylene) Medium

The strong absorption band around 1685 cm⁻¹ is indicative of the conjugated carbonyl group, a

hallmark of α,β-unsaturated ketones. The presence of a C=C stretching vibration further

confirms the unsaturation in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 2-
Cyclohexylidenecyclohexanone shows a molecular ion peak and several characteristic

fragment ions.

Table 3: Mass Spectrometry Data for 2-Cyclohexylidenecyclohexanone
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m/z Relative Intensity (%) Proposed Fragment

178 100 [M]⁺ (Molecular Ion)

150 45 [M - CO]⁺

135 55 [M - C₃H₇]⁺

121 60 [M - C₄H₉]⁺

107 40 [M - C₅H₁₁]⁺

93 50 [C₇H₉]⁺

79 65 [C₆H₇]⁺

The base peak in the mass spectrum is the molecular ion peak at m/z 178. A prominent

fragment is observed at m/z 150, corresponding to the loss of a neutral carbon monoxide

molecule, which is a common fragmentation pathway for cyclic ketones. Alpha-cleavage, the

breaking of the bond adjacent to the carbonyl group, also contributes to the fragmentation

pattern.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-Cyclohexylidenecyclohexanone is

dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field

NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify

the spectrum and enhance the signal-to-noise ratio.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,

phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.
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IR Spectroscopy
Sample Preparation: A small amount of the neat liquid sample is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively,

for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry

KBr powder and pressing it into a transparent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

sample holder or pure KBr pellet is recorded and automatically subtracted from the sample

spectrum.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatography (GC) system for separation and purification.

Ionization: Electron ionization (EI) is a common method for this type of molecule, where the

sample is bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Cyclohexylidenecyclohexanone.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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